![molecular formula C14H23NO5 B6608490 ethyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate CAS No. 2111181-35-0](/img/structure/B6608490.png)
ethyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate, also known as ethyl tert-butyl ether (ETBE), is an oxygenate and a component of gasoline. It is an ether-alcohol derivative of tert-butyl alcohol and is used as an octane enhancer and fuel oxygenate. ETBE is produced by reacting ethanol with isobutylene in the presence of a catalyst. It is a colorless, volatile liquid with a mild odor and a boiling point of 52.7 °C.
Applications De Recherche Scientifique
ETBE has a wide range of scientific applications. It is used as a fuel extender and octane enhancer in gasoline, and as a solvent in the synthesis of pharmaceutical drugs. ETBE is also used as a reagent in organic synthesis and as a solvent for the extraction of natural products. Additionally, ETBE is used in the production of polymers, in the manufacturing of lubricants, and as a fuel for diesel engines.
Mécanisme D'action
The mechanism of action of ETBE is not fully understood. It is believed that the ether group of ETBE acts as an oxygenate, allowing more oxygen to be present in the fuel mixture. This increases the octane rating of the fuel and improves its combustion efficiency. Additionally, ETBE has been shown to increase the vapor pressure of gasoline, which helps reduce evaporative emissions.
Biochemical and Physiological Effects
ETBE has been shown to be relatively non-toxic and non-irritating. It is metabolized in the liver to form ethyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate tert-butyl ether glucuronide, which is excreted in the urine. In laboratory animals, ETBE has been found to cause minimal adverse effects at high doses, including changes in liver and kidney function.
Avantages Et Limitations Des Expériences En Laboratoire
ETBE is widely used as a solvent in laboratory experiments due to its low toxicity and volatility. It is also highly flammable, and caution should be taken when handling and storing it. Additionally, ETBE is miscible with water, making it an ideal solvent for aqueous reactions. However, its low boiling point can make it difficult to use in certain applications.
Orientations Futures
The use of ETBE in gasoline has been increasing in recent years due to its octane enhancing properties and low toxicity. However, further research is needed to better understand the mechanism of action and potential health effects of ETBE. Additionally, research is needed to develop new methods for synthesizing ETBE, as well as new applications for the compound. Additionally, research is needed to develop new methods for detecting and removing ETBE from the environment. Finally, research is needed to develop new catalysts for the production of ETBE, which could potentially reduce costs and increase efficiency.
Méthodes De Synthèse
ETBE is synthesized by the reaction of ethanol and isobutylene in the presence of a catalyst. The reaction is typically carried out at temperatures ranging from 80 to 110 °C and pressures ranging from 1 to 10 bar. The most commonly used catalysts are sulfuric acid and sulfur trioxide. The reaction proceeds by the formation of a tert-butyl ether intermediate, which is then hydrolyzed to form ETBE.
Propriétés
IUPAC Name |
ethyl (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,18)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFVKMVRLWEFMU-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)[C@@H](C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6608410.png)


![4-[(3H-diazirin-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B6608434.png)
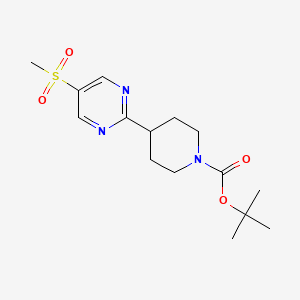

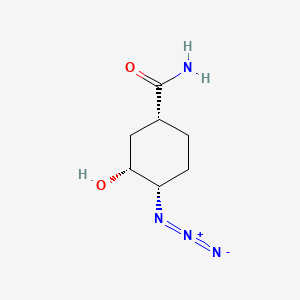
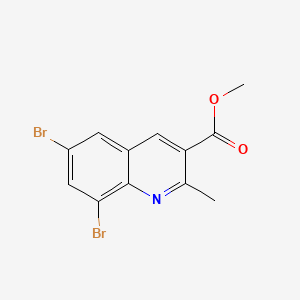
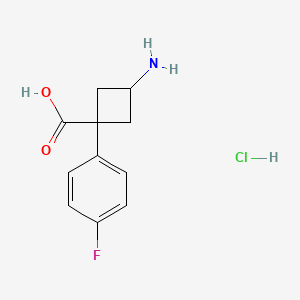

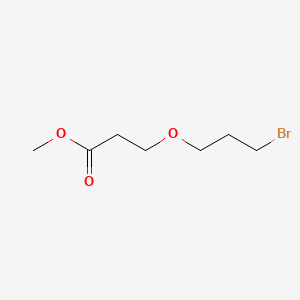

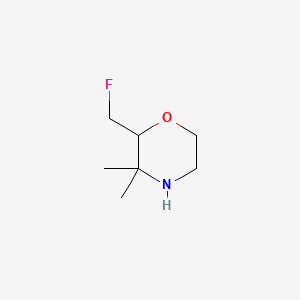
![1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane](/img/structure/B6608514.png)
